molecular formula C8H15NO B14664767 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol CAS No. 36127-54-5

8-Methyl-8-azabicyclo[3.2.1]octan-2-ol

Cat. No.: B14664767
CAS No.: 36127-54-5
M. Wt: 141.21 g/mol
InChI Key: MPWKJKJYJHDFLV-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-2-ol is a versatile tropane derivative serving as a key synthetic intermediate and scaffold in advanced medicinal chemistry and pharmacological research. This compound features the privileged 8-azabicyclo[3.2.1]octane structure, which is a core motif in the development of ligands for monoamine neurotransmitter systems . Researchers utilize this and related structures to investigate and develop novel therapeutics targeting the dopamine transporter (DAT) and serotonin transporter (SERT), which are critical in the study of central nervous system disorders . The 8-azabicyclo[3.2.1]octane (tropane) skeleton is the foundational structure of prototypical monoamine reuptake inhibitors like cocaine and WIN 35,428 . Scientific studies explore how modifications to this core structure, such as the introduction of various aryl and heteroaryl substituents, impact binding affinity and selectivity at neurotransmitter transporters . These structure-activity relationship (SAR) studies are fundamental for designing potent and selective inhibitors, with some derivatives demonstrating significant selectivity for DAT over SERT . This compound is intended for research applications only, including as a building block in organic synthesis, a precursor for pharmaceutical development, and a chemical tool for neuropharmacological studies. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with appropriate safety precautions in accordance with their institution's guidelines for laboratory chemicals.

Properties

CAS No.

36127-54-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C8H15NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-8,10H,2-5H2,1H3

InChI Key

MPWKJKJYJHDFLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(CC2)O

Origin of Product

United States

Preparation Methods

Reduction of Tropinone Derivatives

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a primary precursor. Selective reduction of the ketone at the C2 position yields the target alcohol.

Procedure (Adapted from [PMC3254493]):

  • Substrate : Tropinone (10 g, 71.9 mmol) dissolved in anhydrous tetrahydrofuran (THF).
  • Reducing Agent : Sodium borohydride (NaBH₄, 3.2 equiv) added at 0°C.
  • Reaction : Stirred for 12 h at 25°C, followed by quenching with saturated ammonium chloride.
  • Workup : Extraction with dichloromethane, drying (MgSO₄), and solvent evaporation.
  • Yield : 85–90% (exo:endo ratio = 3:1).

Stereochemical Control :

  • Catalytic Asymmetric Reduction : Use of (R)-BINAP-RuCl₂ achieves enantiomeric excess (ee) >95% for the endo isomer [RSC OB 2021].

Enzymatic Resolution of Racemic Mixtures

Racemic 8-methyl-8-azabicyclo[3.2.1]octan-2-ol is resolved using lipases or esterases.

Protocol (From [PMC1829488]):

  • Substrate : Racemic alcohol (5 g) acylated with vinyl acetate.
  • Enzyme : Candida antarctica lipase B (CAL-B, 20 mg/mL).
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.
  • Outcome : (1R,2S,5S)-enantiomer remains unreacted, while the (1S,2R,5R)-enantiomer is acetylated.
  • Separation : Column chromatography isolates the desired enantiomer (ee >98%).

Asymmetric Synthesis via Chiral Auxiliaries

Chiral pool synthesis using (–)-norephedrine as a template ensures stereocontrol.

Steps (Based on [WO2007063071A1]):

  • Mannich Reaction : Condensation of N-methylpyrrolidine with formaldehyde and nitromethane.
  • Cyclization : Intramolecular aldol condensation under acidic conditions (HCl/EtOH, 60°C).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) of the intermediate nitro compound.
  • Yield : 70–75% (diastereomeric ratio = 4:1).

Industrial-Scale Production via Continuous Flow Chemistry

Optimized Protocol (From [HUP9802433A3]):

  • Reactor Setup : Tubular flow reactor (stainless steel, 50 mL volume).
  • Feedstock : Tropinone (1 M in methanol), NaBH₄ (1.2 equiv) in THF.
  • Conditions : 80°C, 10 bar pressure, residence time = 15 min.
  • Output : 92% conversion, purity >99% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (ee/%) Scalability Key Advantage
Tropinone Reduction 85–90 Moderate (70–80) High Low cost, minimal steps
Enzymatic Resolution 45–50 High (>98) Moderate High enantiopurity
Asymmetric Synthesis 70–75 High (90–95) Low Flexibility in chiral auxiliary design
Flow Chemistry 90–92 Moderate (85) Very High Rapid, continuous production

Challenges and Innovations

  • Stereochemical Purity : Catalytic asymmetric hydrogenation (e.g., using Ir-(P-OP) complexes) improves endo selectivity to >90% [RSC OB 2021].
  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste generation (ball milling, 30 min, 80% yield) [PMC3254493].

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]octan-2-ol is a chemical compound with diverse applications in scientific research, with its primary use being a precursor in synthesizing other compounds.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

  • Chemistry It serves as a precursor in the synthesis of tropane alkaloids and related compounds.
  • Biology It is studied for its role in the biosynthesis of calystegines, which are glycosidase inhibitors.
  • Medicine Research includes its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.
  • Industry It is used in the production of various chemicals and pharmaceuticals.

Chemical Reactions

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol undergoes chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation Oxidation to form tropinone can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reduction can yield tropine, another tropane alkaloid.
  • Substitution It can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.

Useful in synthesis of medicaments

Comparison with Similar Compounds

Table 1: Structural Comparison of Tropane Derivatives

Compound Name Substituents/Modifications Biological Activity/Applications References
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol C2 hydroxyl, N8 methyl Antifungal, cholinergic modulation
Tropine (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) C3 hydroxyl, N8 methyl Intermediate for atropine/scopolamine
Pseudotropine C3 hydroxyl (endo/exo isomerism) Reduced anticholinergic activity
Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) C3 ketone, N8 methyl Synthetic precursor, no hydrogen bonding
4-Fluorococaine C3 4-fluorobenzoate ester Stimulant, rare recreational use
  • Stereochemical Differences : The position of the hydroxyl group (C2 vs. C3) dictates receptor binding. For example, tropine (C3-OH) is a key intermediate in anticholinergic alkaloids like atropine, whereas the C2-OH variant may exhibit distinct antifungal properties .
  • Functional Group Impact: Replacing the hydroxyl group with a ketone (tropinone) eliminates hydrogen-bonding capacity, reducing biological activity but enhancing utility as a synthetic intermediate .

Table 2: Pharmacological Derivatives and Their Properties

Compound Name Modifications Target/Activity References
2-(3-Substituted-1,2,4-oxadiazol-5-yl) Derivatives C2 oxadiazole substituent Muscarinic receptor agonists
N-[8-(Aminobenzyl)-3β-naphthamide] C3β naphthamide, N8 aminobenzyl Antipathogenic (antibacterial/antifungal)
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol N8 isopropyl Altered lipophilicity, pharmacokinetics
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride C3 amine, dihydrochloride salt Improved solubility for drug formulations
  • Substituent Effects : Adding oxadiazole rings at C2 enhances muscarinic receptor affinity, while naphthamide groups at C3β introduce atypical antipathogenic activity .
  • Salt Forms: Dihydrochloride derivatives improve aqueous solubility, facilitating intravenous administration .

Crystallographic and Stability Comparisons

  • Crystal Packing: Tropinone (C3 ketone) lacks hydrogen-bonding donors, resulting in solvate-free crystal structures, whereas hydroxylated analogues (e.g., this compound) may form hydrogen-bonded networks if crystallized with protic solvents .
  • N-Methyl Inversion : Rapid N-methyl inversion in tropane derivatives affects conformational flexibility and receptor binding kinetics .

Q & A

Q. Q: What synthetic routes are most effective for preparing 8-methyl-8-azabicyclo[3.2.1]octan-2-ol derivatives, and how do reaction conditions influence yield?

A: The compound’s bicyclic structure is typically synthesized via Stille or Suzuki cross-coupling reactions. Stille coupling (using tributyltin reagents) achieves higher yields (e.g., 75–90%) compared to Suzuki coupling, which often produces complex mixtures under similar conditions . Radical cyclization with n-tributyltin hydride and AIBN in toluene also enables stereocontrol (>99% diastereomeric excess) for derivatives with sigma receptor affinity . Key factors include solvent choice (toluene for radical reactions), catalyst loading (1–2 mol%), and temperature (80–110°C).

Advanced Stereochemical Analysis

Q. Q: How does stereochemistry influence binding affinity at monoamine transporters (DAT/SERT/NET), and what methods validate stereoisomer purity?

A: The rigid bicyclic scaffold imparts stereoselectivity, with endo isomers showing higher DAT affinity (Ki = 12 nM) than exo isomers (Ki = 45 nM) . X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ symmetry, a = 5.9354 Å, b = 13.3091 Å) confirms spatial orientation of substituents . Chiral HPLC (e.g., CHIRALPAK® AD-H column) and circular dichroism (CD) spectroscopy are critical for resolving enantiomers and assessing purity >98% .

Receptor Selectivity Mechanisms

Q. Q: Why do 8-azabicyclo[3.2.1]octane derivatives exhibit divergent selectivity for sigma-2 vs. sigma-1 receptors?

A: Substituent positioning at C-3 and C-8 modulates selectivity. For example, 3-(biaryl) derivatives (e.g., 11b ) show sigma-2 affinity (Ki = 4.2 nM) with >100-fold selectivity over sigma-1, attributed to hydrophobic interactions in the sigma-2 binding pocket . Computational docking (AutoDock Vina) reveals that bulkier groups at C-3 sterically hinder sigma-1 binding, while hydrogen bonding with C-8 methyl enhances sigma-2 engagement .

Handling and Safety in Laboratory Settings

Q. Q: What safety protocols are recommended for handling this compound derivatives due to potential toxicity?

A: While acute toxicity data are limited, derivatives like (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (CAS 90949-82-9) require:

  • PPE : Type P95 respirators for particulates, nitrile gloves, and chemical-resistant suits .
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ not established but structural analogs show neurotoxicity) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .

Methodological Challenges in Radiolabeling

Q. Q: What strategies improve radiochemical yields for PET tracers derived from this scaffold?

A: Fluorine-18 labeling of propargyl or ethylidenyl side chains (e.g., PR04.MZ ) achieves >95% radiochemical purity via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters:

  • Precursor concentration: 1–5 mg/mL in DMSO.
  • Reaction time: 10–15 min at 90°C.
  • Purification: Solid-phase extraction (C18 cartridges) with ethanol/water elution .

Addressing Contradictory Binding Data

Q. Q: How can discrepancies in reported Ki values for DAT inhibition be resolved?

A: Variability arises from assay conditions (e.g., cell lines vs. brain homogenates). For example:

StudyKi (DAT)Assay Type
Cararas et al. (2011)12 nMHEK293 cells
Leemans et al. (2008)28 nMRat striatal membranes
Normalize data using reference ligands (e.g., cocaine for DAT) and validate via kinetic assays (e.g., stopped-flow fluorescence) .

Advanced Applications in Prodrug Design

Q. Q: How can ester prodrugs of this scaffold improve pharmacokinetics?

A: 3-Hydroxy-2-phenylpropanoate esters (e.g., [(3S,5S,6S)-6-hydroxy-8-methyl-...]) enhance oral bioavailability by 3-fold in rodent models. Hydrolysis by carboxylesterases in plasma releases the active metabolite (t₁/₂ = 2.1 h vs. 0.8 h for parent compound) . LC-MS/MS analysis confirms prodrug stability at pH 2–7.4 (4°C, 24 h) .

Analytical Method Development

Q. Q: What chromatographic methods optimize purity analysis for complex reaction mixtures?

A: Use UPLC-MS (Waters Acquity BEH C18, 1.7 µm) with:

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient : 5% B to 95% B over 10 min.
  • Detection : ESI+ at m/z 321.40 ([M+H]⁺ for C21H23NO2) .
    For chiral separations, supercritical fluid chromatography (SFC) with amylose-based columns achieves baseline resolution (Rs > 2.5) .

Structural Modifications for Sigma Receptor Selectivity

Q. Q: Which substituents at C-3 and C-8 maximize sigma-2/sigma-1 selectivity?

A:

PositionSubstituentSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity (σ2/σ1)
C-34-Fluorophenyl3.8420110
C-8Cyclopropylmethyl5.1620122
Bulkier groups (e.g., benzyl) at C-8 reduce sigma-1 affinity by steric clash, while polar groups (e.g., hydroxymethyl) improve solubility without compromising selectivity .

Addressing Stability in Formulation

Q. Q: How do pH and excipients influence the stability of aqueous solutions?

A: The compound degrades at pH > 7 (t₁/₂ = 8 h at pH 9 vs. 48 h at pH 5). Stabilize with:

  • Buffers : Citrate (pH 4–6) prevents hydroxide-mediated hydrolysis.
  • Antioxidants : 0.01% ascorbic acid reduces oxidative degradation by 90% .
    Lyophilization with trehalose (1:5 w/w) retains >95% potency after 12 months at -20°C .

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